PLX2853
CAS No.:
Cat. No.: VC1564494
Molecular Formula:
Molecular Weight:
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| IUPAC Name | N/A |
|---|---|
| Appearance | Solid powder |
Introduction
PLX2853 is an orally active, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) domain proteins. BET proteins play a crucial role in epigenetic regulation, facilitating the development of various human cancers. By inhibiting BET proteins, PLX2853 exhibits potential therapeutic benefits in treating cancers, particularly those with specific genetic mutations or resistance to conventional treatments.
Mechanism of Action
PLX2853 works by blocking the interactions mediated by BET bromodomains, which are essential for the recruitment of transcriptional machinery to chromatin. This inhibition affects the expression of genes involved in cancer cell growth and survival, such as MYC and BCL2. The compound shows low nanomolar potency against all four BET family members, making it a promising candidate for cancer therapy .
Clinical Outcomes
| Treatment Arm | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
|---|---|---|---|
| PLX2853 Monotherapy | 1 (7.1%) | 5 (35.7%) | 8 (57.1%) |
| PLX2853 + Carboplatin | 1 (5.0%) | 9 (45.0%) | 10 (50%) |
Acute Myeloid Leukemia and Myelodysplastic Syndrome
In a phase 1b study, PLX2853 was investigated in patients with relapsed or refractory acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome (MDS). The study highlighted PLX2853's potential as a non-benzodiazepine BET inhibitor with broad anti-leukemic activity. It demonstrated a favorable pharmacokinetic profile, allowing for transient target engagement and recovery, which may improve tolerability .
Pharmacokinetics
PLX2853 exhibits high peak plasma concentrations and a short terminal half-life of less than three hours, with nearly complete elimination from plasma by nine hours post-dose. This pharmacokinetic profile supports daily dosing, enabling transient engagement of the target followed by recovery periods .
Future Directions
While PLX2853 has shown promise in preclinical models and early clinical trials, further research is needed to fully explore its therapeutic potential. Combination therapies, particularly with agents targeting complementary pathways, may enhance its efficacy. Additionally, ongoing studies will provide more insights into its safety and effectiveness across different cancer types.
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